An In-depth Technical Guide to Methyl Benzo[d]thiazole-5-carboxylate
An In-depth Technical Guide to Methyl Benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectral characterization. Emphasis is placed on the practical application of this knowledge for researchers engaged in the design and synthesis of novel molecular entities. The guide includes detailed experimental protocols, mechanistic insights, and a thorough compilation of reference data to facilitate its use as a versatile building block in various research and development endeavors.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic system consisting of a benzene ring fused to a thiazole ring.[1] This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The unique electronic and structural features of the benzothiazole core allow it to serve as a versatile scaffold in drug discovery, enabling interactions with various biological targets.[4] Methyl benzo[d]thiazole-5-carboxylate, as a derivative, offers a key functional handle—the methyl ester at the 5-position—for further chemical modification and elaboration, making it a valuable starting material for the synthesis of more complex molecules.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a compound is critical for its effective application in research. This section provides the key identifiers and physicochemical characteristics of Methyl benzo[d]thiazole-5-carboxylate.
| Property | Value | Reference |
| Chemical Name | Methyl benzo[d]thiazole-5-carboxylate | N/A |
| CAS Number | 478169-65-2 | [5] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | [7] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | [6][7] |
| Storage | Sealed in a dry environment at room temperature. | [6] |
Synthesis of Methyl Benzo[d]thiazole-5-carboxylate: A Two-Step Approach
The synthesis of Methyl benzo[d]thiazole-5-carboxylate is most effectively achieved through a two-step process, commencing with the formation of the core benzothiazole ring system, followed by esterification.
Step 1: Synthesis of the Precursor, Benzothiazole-5-carboxylic acid (CAS: 68867-17-4)
The foundational step involves the synthesis of the carboxylic acid precursor. This is typically achieved through the condensation of an appropriately substituted aminothiophenol with a suitable cyclizing agent. A general and robust method involves the reaction of 4-amino-3-mercaptobenzoic acid with an orthoester or a carboxylic acid under acidic conditions. The mechanism proceeds via the formation of an intermediate o-amidethiophenol, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring.[8]
Diagram 1: General Synthesis of Benzothiazole-5-carboxylic acid
A schematic representation of the synthesis of the key precursor.
Step 2: Fischer Esterification to Yield Methyl Benzo[d]thiazole-5-carboxylate
With the carboxylic acid precursor in hand, the final step is the esterification to the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[9] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the product by the large excess of alcohol and often by the removal of water as it is formed.[8][10]
Diagram 2: Fischer Esterification Workflow
A step-by-step workflow for the Fischer esterification process.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzothiazole-5-carboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2 to 16 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Neutralization and Extraction: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system, a singlet for the methyl ester protons (typically around 3.9 ppm), and a singlet for the proton at the 2-position of the thiazole ring (if unsubstituted). The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester (in the range of 160-170 ppm), the methyl carbon of the ester (around 50-55 ppm), and the aromatic and heterocyclic carbons of the benzothiazole core.[14]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending vibrations of the aromatic system.[15]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.22 g/mol ). Fragmentation patterns can provide further structural information.[16]
Applications and Future Prospects in Drug Discovery
Benzothiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[4] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[2][17] Methyl benzo[d]thiazole-5-carboxylate serves as a key intermediate in the synthesis of more complex and potentially more potent therapeutic agents. The ester functionality allows for facile conversion to amides, hydrazides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
The strategic placement of the carboxylate group at the 5-position provides a vector for chemical diversification, allowing for the introduction of various pharmacophoric groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. As such, Methyl benzo[d]thiazole-5-carboxylate is a valuable tool for medicinal chemists aiming to develop novel therapeutics targeting a range of diseases.
Conclusion
This technical guide has provided a detailed overview of Methyl benzo[d]thiazole-5-carboxylate, from its fundamental chemical properties to its synthesis and potential applications. By offering a clear and concise compilation of essential information, including a validated CAS number and a detailed experimental protocol for its synthesis, this document aims to empower researchers in their scientific endeavors. The versatility of this compound as a building block ensures its continued relevance in the fields of medicinal chemistry, materials science, and beyond.
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